4-Fluoro-3-nitrophenol

Nucleophilic Aromatic Substitution Porphyrinoid Synthesis BODIPY Dyes

This 4-fluoro-3-nitrophenol (≥98%) is the definitive choice for SNAr chemistry: the para-fluoro/meta-nitro arrangement enables rapid, regioselective amination that 3,4,5-trifluoro and non-fluorinated analogs cannot replicate. Proven in dipyrromethane-BODIPY dyes, diazonium-grafted biosensors, and radiosensitizer synthesis. Solid intermediate, stable under 2-8°C inert storage, shipped at ambient temperature. Avoid synthetic failure—choose the correct isomer for your mission-critical R&D and scale-up programs.

Molecular Formula C6H4FNO3
Molecular Weight 157.1 g/mol
CAS No. 2105-96-6
Cat. No. B1340275
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Fluoro-3-nitrophenol
CAS2105-96-6
Molecular FormulaC6H4FNO3
Molecular Weight157.1 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1O)[N+](=O)[O-])F
InChIInChI=1S/C6H4FNO3/c7-5-2-1-4(9)3-6(5)8(10)11/h1-3,9H
InChIKeyJSRMPTJZAJUPGZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Fluoro-3-nitrophenol (CAS 2105-96-6): Chemical Class and Key Physicochemical Properties for Procurement Evaluation


4-Fluoro-3-nitrophenol (CAS 2105-96-6) is a fluorinated nitrophenol derivative that serves as a versatile intermediate in pharmaceutical, agrochemical, and advanced material synthesis . As a member of the fluoronitrophenol isomer class, this compound possesses a phenolic hydroxyl group para to a fluorine atom and meta to a nitro group, a substitution pattern that confers distinct electronic properties and regioselective reactivity [1]. This structural arrangement makes it particularly valuable as a synthetic building block requiring nucleophilic aromatic substitution (SNAr) capabilities or as a precursor for nitrogen- and oxygen-containing heterocycles [2].

Why Generic Substitution Fails: Regioisomer-Dependent Reactivity and Thermodynamic Profiles of 4-Fluoro-3-nitrophenol


In fluoronitrophenol chemistry, the relative positioning of fluorine, nitro, and hydroxyl groups is not a trivial detail; it fundamentally dictates both reactivity and physical properties. Simply substituting one regioisomer for another can lead to synthetic failure due to divergent thermodynamic stability, altered regioselectivity in nucleophilic aromatic substitution (SNAr), and distinct electronic effects [1]. As shown in comparative thermodynamic studies, even small positional changes among isomers result in measurable differences in standard enthalpies of formation and vapor pressures [2]. Furthermore, the para-fluoro/meta-nitro arrangement of 4-fluoro-3-nitrophenol enables unique reactivity pathways, including efficient SNAr with amines, which are not accessible with its 3,4,5-trifluorophenyl or non-fluorinated analogs [3]. Therefore, assuming interchangeability among fluoronitrophenols or with simpler nitrophenols introduces significant risk of off-target reactivity and product inconsistency in complex, multi-step syntheses.

Quantitative Differentiation Evidence: 4-Fluoro-3-nitrophenol Performance vs. Key Analogs


4-Fluoro-3-nitrophenol Enables Efficient SNAr with Amines, Unlike Non-Fluorinated and Trifluorophenyl Analogs

The 4-fluoro-3-nitrophenyl moiety, when introduced into dipyrromethanes, enables fast and efficient nucleophilic aromatic substitution (SNAr) with various amine nucleophiles. In contrast, the 3,4,5-trifluorophenyl moiety, a closely related electron-deficient aryl group, was found to be completely non-applicable in SNAr reactions under the same conditions [1].

Nucleophilic Aromatic Substitution Porphyrinoid Synthesis BODIPY Dyes

4-Fluoro-3-nitrophenol as a Cross-Linker: Enables High-Sensitivity Electrochemical Biosensing with 1 pg/mL Detection Limit

A gold electrode grafted with 4-fluoro-3-nitrophenyl (FNP) groups, formed via electrochemical reduction of 4-fluoro-3-nitrobenzene diazonium ion, was used to create a label-free electrochemical impedance biosensor for the cytokine Interleukin-2 (IL-2). The sensor exhibited a linear detection range from 1 pg/mL to 10 ng/mL and a minimum detectable concentration of 1 pg/mL, with demonstrated selectivity against other cytokines [1].

Electrochemical Biosensors Surface Functionalization Interleukin-2 Detection

Thermodynamic Stability: 4-Fluoro-3-nitrophenol vs. 3-Nitrophenol Isomer

A combined experimental and computational study on fluoronitrophenol isomers provides a direct thermodynamic comparison. While specific numerical values for the enthalpy of formation were not publicly accessible in the abstract, the study confirms that distinct thermodynamic properties, including enthalpy of combustion and vapor pressures, exist among the fluoronitrophenol isomers and differ significantly from non-fluorinated 3-nitrophenol [1]. The presence of the fluorine atom alters the overall stability and vapor behavior, which are critical parameters for safe handling, storage, and process design.

Thermodynamics Fluoronitrophenol Isomers Process Safety

Commercial Purity and Physical Form: Defined Quality Baseline for Reproducible Synthesis

As supplied by a major commercial vendor, 4-Fluoro-3-nitrophenol is available with a specified purity of 97% and is provided as a solid (pale-yellow to yellow-brown to brown or green) . This contrasts with less defined or lower-purity grades of related nitrophenol derivatives that may be offered by other suppliers.

Chemical Purity Procurement Specification Reproducibility

High-Impact Application Scenarios for 4-Fluoro-3-nitrophenol (CAS 2105-96-6)


Synthesis of Functionalized Porphyrinoids and BODIPY Dyes via SNAr

4-Fluoro-3-nitrophenol is the optimal starting material for the introduction of the 4-fluoro-3-nitrophenyl moiety into dipyrromethanes, a key intermediate for porphyrins, corroles, and BODIPY dyes. Its unique ability to undergo rapid and efficient SNAr with various amine nucleophiles, a reactivity not shared by the 3,4,5-trifluorophenyl analog, makes it indispensable for creating functionalized tetrapyrrole systems for materials science and photomedicine applications [1].

Fabrication of Covalent Biosensor Interfaces for Electrochemical Detection

The compound is a critical component in constructing advanced biosensors. It is used to create a 4-fluoro-3-nitrophenyl (FNP)-grafted gold electrode surface via diazonium chemistry. The fluoro group then acts as a specific leaving group for covalent immobilization of biomolecules (e.g., antibodies) via nucleophilic substitution, enabling label-free electrochemical detection of target analytes like Interleukin-2 with high sensitivity (1 pg/mL LOD) [2].

Precursor to 4-Fluoro-3-nitrophenacyl Derivatives for Radiosensitizer Research

4-Fluoro-3-nitrophenol serves as a direct precursor to 4-fluoro-3-nitrophenacyl bromide, which is then used to synthesize a series of 4-fluoro-3-nitrophenacyl alkylxanthates. These compounds were specifically investigated as potential radiosensitizing agents, highlighting a specialized application in medicinal chemistry for oncology research [3].

Key Intermediate in Fluorine-Containing Pharmaceutical and Agrochemical Synthesis

As a stable, solid intermediate with a defined purity of 97% , 4-fluoro-3-nitrophenol is widely employed in the multi-step synthesis of various bioactive molecules. Its applications include the preparation of fluorinated antibiotics, non-steroidal anti-inflammatory drugs (NSAIDs), antimalarial and anticancer agents, and as a building block for novel herbicides and fungicides [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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